molecular formula C13H10N2O2 B2872269 3,6-diamino-9H-xanthen-9-one CAS No. 71641-67-3

3,6-diamino-9H-xanthen-9-one

Cat. No.: B2872269
CAS No.: 71641-67-3
M. Wt: 226.235
InChI Key: BIYCVSAOMJBWNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diamino-9H-xanthen-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a salicylic acid derivative with a phenol derivative in the presence of a dehydrating agent such as acetic anhydride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of catalysts such as zinc chloride or phosphoryl chloride can enhance the reaction efficiency and reduce the reaction time . Additionally, microwave-assisted synthesis has been explored to further improve the reaction kinetics and yield .

Chemical Reactions Analysis

Types of Reactions

3,6-Diamino-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,6-diamino-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diamino-9H-xanthen-9-one is unique due to the presence of amino groups at the 3 and 6 positions, which confer distinct chemical reactivity and biological activity compared to other xanthone derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

3,6-diaminoxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYCVSAOMJBWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC3=C(C2=O)C=CC(=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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